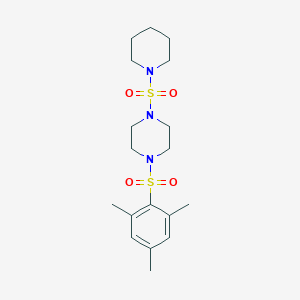

1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine

Description

1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) and a 1-piperidinylsulfonyl group attached to the piperazine ring. This structural configuration confers unique physicochemical properties, including enhanced solubility and stability, while the sulfonyl groups facilitate hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name |

1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S2/c1-15-13-16(2)18(17(3)14-15)26(22,23)19-9-11-21(12-10-19)27(24,25)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWFVLCTOUDPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Sulfonylation Approach

Piperazine’s two secondary amine groups necessitate precise stoichiometric control or protection/deprotection strategies to ensure monosubstitution at each nitrogen. The following steps are proposed:

-

First Sulfonylation :

Reaction of piperazine with mesitylsulfonyl chloride under basic conditions to yield 1-(mesitylsulfonyl)piperazine. -

Second Sulfonylation :

Functionalization of the remaining amine with piperidinylsulfonyl chloride to produce the final product.

Steric hindrance from the mesityl group necessitates mild conditions for the second step to prevent decomposition.

Preparation of 1-(Mesitylsulfonyl)Piperazine

Reaction Conditions and Optimization

Mesitylsulfonyl chloride reacts with piperazine in dichloromethane (DCM) or water, using triethylamine (TEA) or sodium carbonate (Na₂CO₃) as a base. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | Triethylamine | 84% |

| Solvent | Dichloromethane | High solubility |

| Temperature | 0°C → RT | Minimize hydrolysis |

| Time | 16 h | Complete reaction |

Procedure :

-

Dissolve piperazine (1.0 eq) and TEA (1.1 eq) in DCM at 0°C.

-

Add mesitylsulfonyl chloride (1.05 eq) dropwise.

-

Stir at room temperature for 16 h.

-

Quench with water, extract with DCM, dry (MgSO₄), and concentrate.

Challenges :

-

Steric hindrance slows reaction kinetics, requiring extended stirring.

-

Competing disubstitution is mitigated by using a slight excess of piperazine (1.2 eq).

Introduction of the Piperidinylsulfonyl Group

Sulfonylation of 1-(Mesitylsulfonyl)Piperazine

The second sulfonylation employs piperidinylsulfonyl chloride, synthesized via chlorosulfonation of piperidine.

Optimized Conditions :

| Parameter | Value | Rationale |

|---|---|---|

| Base | Na₂CO₃ (aq) | Mild pH control |

| Solvent | H₂O/DCM biphasic | Facilitate mixing |

| Temperature | RT | Avoid decomposition |

| Time | 24 h | Ensure completion |

Procedure :

-

Suspend 1-(mesitylsulfonyl)piperazine (1.0 eq) in water.

-

Adjust pH to 9 with Na₂CO₃.

-

Add piperidinylsulfonyl chloride (1.1 eq) in DCM.

Key Consideration :

-

Electron-withdrawing mesityl group reduces nucleophilicity of the remaining amine, necessitating prolonged reaction times.

Alternative Protection/Deprotection Strategy

To enhance regioselectivity, ethyltrifluoroacetate protection of one piperazine nitrogen is employed before sulfonylation:

-

Protection :

Treat piperazine with ethyltrifluoroacetate to form N-trifluoroacetylpiperazine. -

First Sulfonylation :

React with mesitylsulfonyl chloride. -

Deprotection :

Remove the trifluoroacetyl group using NaOH. -

Second Sulfonylation :

Introduce the piperidinylsulfonyl group.

This method improves disubstitution yields to 76–84% by eliminating competing side reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfonyl groups can be replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific functionalities.

Biology

- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme functions and interactions within biological systems. This application is crucial for understanding various biochemical pathways and developing targeted therapies.

Medicine

- Therapeutic Properties : Research indicates potential therapeutic applications in treating inflammatory conditions and certain cancers. The compound has been explored for its anti-inflammatory properties and its ability to inhibit specific enzymes involved in inflammatory pathways . Additionally, it shows promise as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines such as HCT-116 and MCF-7 .

Industry

- Catalyst in Chemical Reactions : Beyond its biological applications, this compound is utilized in industrial processes as a catalyst, enhancing reaction efficiency and selectivity in chemical syntheses.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- A study demonstrated its effectiveness as an anticancer agent through screening against multicellular spheroids, showing significant cytotoxic effects on targeted cancer cell lines .

- Another case explored its role as an anti-inflammatory agent by inhibiting specific phospholipase enzymes involved in inflammatory responses, suggesting its utility in treating asthma and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Enzyme Inhibitory Activity

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (Compound 8) and 1-benzyl-4-(piperazin-1-yl)-1H-indole (Compound 21) exhibit inhibitory potency against β-secretase (BACE1), with IC₅₀ values of 19.66 mM and 21.88 mM, respectively. The activity drop (42.8%) in Compound 32 (1-(3-(benzyloxy)-2-methylphenyl)piperazine) at 50 mM underscores the critical role of sulfonyl and indole moieties in binding interactions .

Antimicrobial and Antifungal Activity

- This highlights the importance of aryl and hydroxypropyl substituents in antifungal efficacy .

Piperazine Derivatives with Aromatic Substituents

Cytotoxicity in Cancer Cell Lines

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a–g) exhibit significant cytotoxicity against liver (HEPG2, IC₅₀ ~10 μM), breast (MCF7, IC₅₀ ~12 μM), and colon (HCT-116, IC₅₀ ~15 μM) cancer cells. The chlorobenzhydryl group enhances lipophilicity and membrane penetration, while the benzoyl moiety stabilizes interactions with cellular targets .

- Nitroimidazole-piperazinyl-triazole hybrids () show activity against solid tumors, with substituents like benzyl and methoxyphenyl improving tumor selectivity.

Receptor-Binding Piperazine Analogs

Dopamine D₂ Receptor Affinity

Serotonin Receptor Selectivity

- 1-(m-Trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT₁B receptors over 5-HT₁A, while spiperone shows >100-fold selectivity for 5-HT₁A. These findings illustrate how electron-withdrawing substituents (e.g., CF₃) and rigid aromatic systems enhance subtype specificity .

Data Tables

Table 2: Structural and Functional Group Impact

Biological Activity

1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with mesitylsulfonyl and piperidinylsulfonyl groups. The structural modifications at the N-1 and N-4 positions of the piperazine scaffold are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine, exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Bacillus cereus | 125 |

| Escherichia coli | 62.5 |

| Klebsiella pneumoniae | 62.5 |

| Candida parapsilosis | 0.49 |

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, particularly staphylococci and Enterobacteriaceae .

The mechanism of action for piperazine derivatives often involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of sulfonyl groups may enhance lipophilicity, facilitating better cell membrane penetration .

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

In a clinical study involving isolates from patients with bacterial infections, 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine demonstrated effectiveness against resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in vitro, suggesting its potential utility in treating antibiotic-resistant infections.

Case Study 2: Synergistic Effects with Other Antibiotics

A combination therapy study evaluated the efficacy of this compound in conjunction with standard antibiotics such as ciprofloxacin. The results indicated a synergistic effect, enhancing overall antibacterial activity and reducing MIC values by up to 50% for certain strains .

Antiviral Activity

Preliminary investigations into the antiviral properties of piperazine derivatives suggest potential efficacy against viral pathogens. The compound's ability to activate defense mechanisms in plant models indicates a broader application for antiviral activity .

Table: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

| Compound | EC50 (µg/mL) | Activity Type |

|---|---|---|

| A16 | 347.8 | Protective |

| A17 | 500 | Curative |

These findings highlight the potential for developing antiviral agents based on piperazine structures .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications at specific positions on the piperazine ring significantly influence biological activity. For instance, substituents at the N-4 position have been shown to enhance antimicrobial potency while maintaining low toxicity profiles .

Q & A

Q. What are the recommended synthetic routes for 1-(Mesitylsulfonyl)-4-(1-piperidinylsulfonyl)piperazine?

A general approach involves nucleophilic substitution reactions. For example, similar sulfonamide-containing piperazine derivatives are synthesized by reacting a base (e.g., LiH or DIPEA) with sulfonyl chlorides in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (20–25°C). Reaction progress is monitored via TLC, and purification is achieved through crystallization or flash chromatography . Adjustments to electrophile ratios and reaction times may optimize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

Q. What safety protocols are critical for handling this compound?

Based on structurally related sulfonamides:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye irritation.

- Work in a fume hood due to potential toxic decomposition products (e.g., nitrogen oxides under high heat) .

- Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications influence biological activity in sulfonamide-piperazine derivatives?

- Sulfonyl group positioning : The mesitylsulfonyl group enhances steric bulk, potentially reducing off-target interactions compared to smaller substituents.

- Piperidine vs. piperazine rings : Piperidine’s reduced basicity may alter membrane permeability. Comparative studies using receptor-binding assays (e.g., 5-HT1A or D2 receptors) can quantify these effects .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents (e.g., in 3-trifluoromethylphenyl analogs) may enhance metabolic stability .

Q. How can computational methods guide the design of analogs with improved selectivity?

- Molecular docking : Predict binding modes to target proteins (e.g., tyrosine kinases or GPCRs). For example, piperazine derivatives with extended alkyl chains show higher 5-HT1A affinity due to hydrophobic pocket interactions .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in stability or reactivity data across studies?

- Controlled stress testing : Expose the compound to varied pH, temperature, and light conditions to identify degradation pathways. For example, sulfonamide hydrolysis under acidic conditions may require buffered formulations .

- Cross-validation : Compare results from multiple analytical methods (e.g., TGA vs. DSC for melting point discrepancies) .

Q. How does the compound’s stability impact experimental reproducibility?

- Solvent selection : Avoid DMSO if the compound is prone to oxidation; use degassed solvents for long-term storage.

- Inert atmospheres : Nitrogen or argon prevents decomposition during sensitive reactions (e.g., coupling with boronic acids) .

Methodological Considerations

Q. What are best practices for optimizing reaction yields in multi-step syntheses?

- Stepwise purification : Isolate intermediates after each step to minimize side products.

- Catalyst screening : Palladium or copper catalysts may improve cross-coupling efficiency in aryl-piperazine formation .

Q. How can researchers address limited toxicity data for novel derivatives?

- In vitro assays : Use cell viability (MTT) and Ames tests to preliminarily assess cytotoxicity and mutagenicity .

- Comparative toxicology : Leverage data from structurally similar compounds (e.g., piperazine-based antipsychotics) to estimate safe dosing ranges .

Data Interpretation

Q. How should conflicting biological activity data be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.